![molecular formula C20H21FN4O2S B2540664 N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1242888-44-3](/img/structure/B2540664.png)
N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine and piperidine, both of which are important structures in medicinal chemistry . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without more specific information about this compound, it’s challenging to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Compounds structurally related to N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide have been studied for their antimicrobial and antituberculosis properties. For example, thiazole-aminopiperidine hybrid analogues have shown promise as Mycobacterium tuberculosis GyrB inhibitors, indicating potential use in combating tuberculosis (V. U. Jeankumar et al., 2013) here.
Anticancer Applications
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which share a similarity in structural complexity with the compound , have shown anti-inflammatory and analgesic properties. These compounds were also evaluated for their potential as anticancer agents due to their cyclooxygenase inhibition activity, indicating a possible application in cancer therapy (A. Abu‐Hashem et al., 2020) here.
Enzyme Inhibition for Drug Development
The synthesis and study of various pyrimidine and pyridine derivatives have contributed to the understanding of enzyme inhibition mechanisms, providing a foundation for the development of new drugs. For instance, synthesized pyrazolopyrimidines were evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the role of enzyme inhibition in therapeutic applications (A. Rahmouni et al., 2016) here.
Neurological Research and Imaging
Compounds related to the chemical have been explored for their potential in neurological research, including as PET tracers for serotonin 5-HT(1A) receptors. This research has implications for understanding and treating neuropsychiatric disorders by providing insights into receptor distribution and function in the brain (Gonzalo García et al., 2014) here.
Antihypertensive Research
1,2,4-Triazolol[1,5-alpha]pyrimidines, with structural features reminiscent of the compound , have been synthesized and evaluated for their antihypertensive properties. This research provides a basis for developing new treatments for hypertension, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (S. M. Bayomi et al., 1999) here.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-2-22-18(26)12-7-9-25(10-8-12)20-23-16-14(11-28-17(16)19(27)24-20)13-5-3-4-6-15(13)21/h3-6,11-12H,2,7-10H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFRGQYMKHVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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